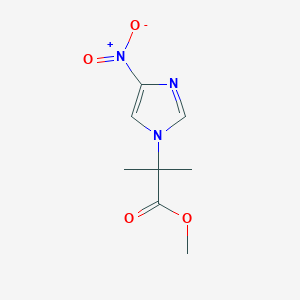

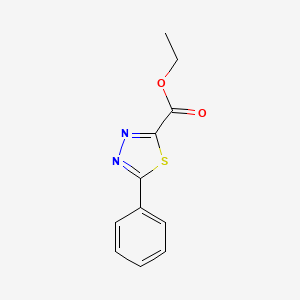

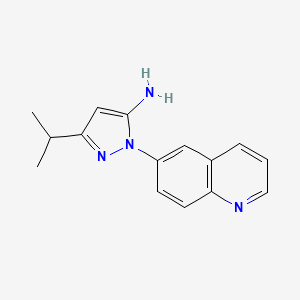

Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate

説明

Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate, commonly known as TBPBC, is an organic compound that has been widely studied for its unique properties. It is a colorless solid that has a melting point of 64-66°C and a boiling point of 168-170°C. It has a molecular weight of 285.24 g/mol and a molecular formula of C13H19BrN2O2. TBPBC is a type of tertiary amine and is used in a variety of applications, including as a catalyst in organic synthesis, a reagent in the synthesis of complex molecules, and a ligand for metal complexes.

科学的研究の応用

Synthetic Routes and Catalytic Applications

- Graphical Synthetic Routes of Vandetanib : A study reviewed existing synthetic routes of vandetanib, an important pharmaceutical compound, and analyzed different synthetic routes for suitable industrial production. It was found that the compound tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate were key intermediates in a process that also involves substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to give the title compound. This route was shown to be more favorable, yielding higher and offering greater commercial value for manufacturing scale (W. Mi, 2015).

Biodegradation and Environmental Fate

- Decomposition of Methyl Tert-Butyl Ether : Research into the decomposition of methyl tert-butyl ether (MTBE), which is used as an oxygenate and octane enhancer in gasoline, has shown that adding hydrogen in a cold plasma reactor can be an effective method for its decomposition and conversion into less harmful substances. This study highlights the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, suggesting a potential application for similar compounds (L. Hsieh et al., 2011).

Environmental Pollution and Ecotoxicity

- Environmental Water Pollution : 4-tert-Octylphenol, a compound structurally related to the tert-butyl group, has been reviewed for its environmental presence, pollution potential, and ecotoxicity. The review concluded that inadequate knowledge of its endocrine activities impedes understanding of its toxicity, which could frustrate efforts to eliminate the compound from the environment. This indicates a need for further research into similar compounds to better understand their environmental impacts (L. Olaniyan et al., 2020).

Synthesis and Chemical Properties

- Selective Organic Synthesis : A review of metal cation-exchanged clay catalysts for organic synthesis discussed various applications, including the synthesis of compounds with tert-butyl groups. The use of these catalysts for reactions such as the Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and aromatic alkylation highlights the versatility and potential of tert-butyl-containing compounds in organic synthesis (Jun-ichi Tateiwa & S. Uemura, 1997).

特性

IUPAC Name |

tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN4O2/c1-14(2,3)22-13(21)19-8-5-15(4-7-17,6-9-19)20-11-12(16)10-18-20/h10-11H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLCAJAIDYAONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B1403075.png)

![3-Azaspiro[5.5]undecan-9-one hydrochloride](/img/structure/B1403076.png)

![Methyl 4-[(5-bromopentyl)thio]benzoate](/img/structure/B1403079.png)

![[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol](/img/structure/B1403080.png)